molecular formula C18H25NO2 B2875113 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione CAS No. 1000546-87-1

2-(3,7-Dimethyloctyl)isoindoline-1,3-dione

Cat. No.: B2875113
CAS No.: 1000546-87-1
M. Wt: 287.403
InChI Key: VEKTZAJCKACLFH-UHFFFAOYSA-N
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Description

Evolution of N-Alkyl Isoindoline-1,3-dione Derivatives in Contemporary Chemical Research

The study of N-alkyl isoindoline-1,3-dione derivatives has evolved significantly from their initial use as simple protecting groups for primary amines in the Gabriel synthesis. Contemporary research has unveiled their potential in materials science and as bioactive molecules. acgpubs.org The incorporation of different alkyl chains onto the phthalimide (B116566) nitrogen allows for the fine-tuning of physicochemical properties such as lipophilicity, which can influence their interaction with biological membranes. researchgate.net Researchers have synthesized a plethora of N-alkyl phthalimides and evaluated their potential in various applications, demonstrating the versatility of this chemical class. ijpsr.comresearchgate.net

Significance of Sterically Demanding and Branched Alkyl Substituents on the Isoindoline-1,3-dione Nitrogen Atom

The introduction of sterically demanding and branched alkyl substituents, such as the 3,7-dimethyloctyl group in 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione, imparts specific characteristics to the molecule. Large alkyl groups can influence the molecule's conformation and its ability to interact with biological targets. For instance, in drug design, such groups can enhance binding affinity to hydrophobic pockets in enzymes or receptors. mdpi.com Furthermore, the steric hindrance provided by bulky substituents can affect the reactivity of the molecule and the synthetic routes employed for its preparation. While the Gabriel synthesis is generally effective, reactions involving sterically hindered secondary alkyl halides often fail. researchgate.net The 3,7-dimethyloctyl group, being a large and branched primary alkyl chain, presents an interesting case study for exploring the limits and possibilities of synthetic methodologies.

The structural features of the N-substituent can significantly impact the final properties of the isoindoline-1,3-dione derivative. The table below highlights the diversity of N-alkyl substituents that have been incorporated into the phthalimide framework.

Substituent NameChemical FormulaStructural Characteristics
Methyl-CH₃Small, non-polar
Ethyl-C₂H₅Short alkyl chain
Benzyl-CH₂C₆H₅Contains an aromatic ring
2-Hydroxyethyl-CH₂CH₂OHContains a hydroxyl group
3,7-Dimethyloctyl -CH₂(CH₂)CH(CH₃)(CH₂)₃CH(CH₃)₂ Long, branched, and sterically demanding

Current Research Trajectories in the Synthesis and Characterization of Complex N-Alkylphthalimides

Modern synthetic chemistry is focused on developing more efficient, sustainable, and versatile methods for the preparation of complex molecules. For N-alkylphthalimides, this includes the exploration of metal-free catalytic systems and the use of novel reagents. acs.org For instance, recent advancements have demonstrated the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones through a denitrogenative cyanation pathway. acs.org Green chemistry approaches, such as solventless reactions under microwave irradiation, are also gaining traction for the synthesis of these compounds. researchgate.netresearchgate.net

The characterization of these complex molecules relies on a suite of advanced analytical techniques. Structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry. researchgate.netmdpi.comnih.gov These techniques provide detailed information about the molecular structure and connectivity of the synthesized compounds.

Below are the known chemical properties for the featured compound, this compound.

PropertyValue
CAS Number 1000546-87-1
Molecular Formula C₁₈H₂₅NO₂
Molecular Weight 287.40 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,7-dimethyloctyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKTZAJCKACLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 2 3,7 Dimethyloctyl Isoindoline 1,3 Dione Moiety

Classical N-Alkylation Strategies of Isoindoline-1,3-dione

Traditional methods for N-alkylation of phthalimides have been foundational in organic synthesis for over a century. These protocols, while robust, have specific requirements and limitations, particularly when dealing with complex alkyl substrates.

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a cornerstone method for transforming primary alkyl halides into primary amines, using an N-alkylphthalimide as a key intermediate. wikipedia.orgthermofisher.com The process involves the N-alkylation of a phthalimide (B116566) salt, typically potassium phthalimide, with an appropriate alkyl halide. wikipedia.orgnrochemistry.com

In the context of synthesizing 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione, the reaction would proceed via the nucleophilic substitution of a 3,7-dimethyloctyl halide (e.g., 1-bromo-3,7-dimethyloctane) by the phthalimide anion. wikipedia.org Although the alkyl chain is long and branched, the reaction center is a primary carbon, which is favorable for the required SN2 mechanism. pearson.compearson.com However, steric hindrance from the branched chain can reduce reaction rates compared to unbranched halides. pearson.com The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being highly effective for SN2 reactions. thermofisher.comnrochemistry.com

Table 1: Typical Reaction Parameters for Gabriel Synthesis

Parameter Description
Nucleophile Potassium Phthalimide
Electrophile Primary Alkyl Halide (e.g., 1-bromo-3,7-dimethyloctane)
Solvent DMF, DMSO, Acetonitrile

| Temperature | Varies, often requires heating |

Adaptations for long-chain alkyl halides may include the use of catalytic amounts of crown ethers to enhance the solubility and nucleophilicity of the potassium phthalimide salt, potentially leading to improved yields and milder reaction conditions. thermofisher.com

The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly when the starting material is an alcohol rather than an alkyl halide. organic-chemistry.orgmissouri.edu This reaction allows for the conversion of primary and secondary alcohols directly into the corresponding N-alkylated phthalimide. nih.govnih.gov The synthesis of this compound via this method would utilize 3,7-dimethyloctan-1-ol (B75441) as the alkyl source.

The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com Phthalimide acts as the nucleophile, attacking the activated alcohol intermediate. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a crucial consideration in stereoselective synthesis. organic-chemistry.orgmissouri.edu

Table 2: Key Reagents in the Mitsunobu Reaction for N-Alkylation

Reagent Role Example
Alcohol 3,7-Dimethyloctan-1-ol
Nucleophile Phthalimide
Reducing Agent Triphenylphosphine (PPh₃)
Oxidizing Agent DIAD or DEAD

| Solvent | THF, Dioxane, DCM |

A significant challenge of this method is the removal of byproducts, namely triphenylphosphine oxide and the reduced hydrazine (B178648) dicarboxylate, which can complicate product purification. organic-synthesis.com

Contemporary Approaches for N-Alkylation with Complex Alkyl Groups

Modern synthetic chemistry has introduced several advanced techniques to overcome the limitations of classical methods, offering improved efficiency, milder conditions, and better environmental profiles, especially for challenging substrates like the 3,7-dimethyloctyl group.

Phase-transfer catalysis (PTC) is an effective technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). researchgate.net For the N-alkylation of phthalimide, PTC facilitates the transfer of the phthalimide anion from a solid or aqueous phase into an organic phase where the alkyl halide is dissolved. researchgate.net

This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The catalyst forms an ion pair with the phthalimide anion, rendering it soluble in the organic solvent and enhancing its reactivity towards the alkyl halide. This methodology often allows for milder reaction conditions, reduced reaction times, and can even be performed under solvent-free conditions, which enhances its "green" credentials. researchgate.netresearchgate.net The synthesis of N-butylphthalimide has been successfully demonstrated using solid-liquid PTC, a method directly applicable to the synthesis of the target molecule. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. organic-chemistry.orgresearchgate.net In the N-alkylation of phthalimide, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) can serve as the reaction medium. organic-chemistry.orgresearchgate.net

Research has shown that the N-alkylation of phthalimide with various alkyl halides proceeds efficiently in ionic liquids in the presence of a base like potassium hydroxide (B78521). organic-chemistry.org This approach offers several advantages, including high product yields, moderate reaction temperatures (20-80°C), and the potential for recycling and reusing the ionic liquid. organic-chemistry.org Some basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([Bmim]OH), can even act as both the solvent and the catalyst, simplifying the reaction setup. dntb.gov.uacolab.ws

Recent advances have led to the development of transition-metal-catalyzed and metal-free methods for the synthesis of N-substituted phthalimides. nih.govrsc.org These cutting-edge techniques often provide access to these compounds through novel bond-forming strategies that go beyond simple SN2 alkylation.

Transition-metal catalysis, particularly with palladium or copper, has enabled the construction of N-substituted phthalimides through various carbonylative cyclization reactions. nih.govictmumbai.edu.in For instance, palladium complexes can catalyze the reaction of an ortho-dihaloarene, an amine, and carbon monoxide (or a CO source) to build the phthalimide scaffold with the desired N-substituent in place. nih.govrsc.org While powerful, these methods are often more complex than direct alkylation. More directly relevant are C-N coupling reactions that can form the bond between a pre-existing phthalimide and a substrate. acs.org

Metal-free synthesis strategies are also gaining prominence. rsc.orgacs.org These can involve organocatalysis or base-promoted reactions that avoid the cost and toxicity associated with heavy metals. rsc.org For example, an efficient metal-free protocol for synthesizing N-aryl and N-alkyl phthalimides has been developed using the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.org While these methods showcase modern synthetic innovation, their application to the specific synthesis of this compound would depend on the availability of the requisite starting materials.

Table 3: Comparison of Synthetic Methodologies

Method Starting Material (Alkyl Source) Key Advantage Key Disadvantage
Gabriel Synthesis Alkyl Halide Well-established, reliable for 1° halides Can be slow with hindered substrates
Mitsunobu Reaction Alcohol Uses readily available alcohols, stereoinversion Byproduct removal can be difficult
Phase-Transfer Catalysis Alkyl Halide Milder conditions, improved rates Requires a catalyst
Ionic Liquids Alkyl Halide "Green" solvent, high yields, recyclable Cost of ionic liquid

| Metal-Catalyzed Synthesis | Varies (e.g., amines, halides) | High efficiency, novel pathways | Catalyst cost and removal |

Photoredox and Green Chemistry Methodologies for Alkyl Group Incorporation

Recent advancements in synthetic organic chemistry have provided powerful tools for forming carbon-nitrogen bonds under mild conditions, side-stepping the limitations of traditional methods. Photoredox catalysis, in particular, has emerged as a robust strategy for generating alkyl radicals from readily available precursors, enabling their coupling with phthalimide-based structures.

Photoredox Catalysis: Visible-light photoredox catalysis offers a modern alternative for incorporating branched alkyl groups. nih.govnjtech.edu.cn This methodology often utilizes N-(acyloxy)phthalimides, also known as N-hydroxyphthalimide (NHP) esters, as precursors to alkyl radicals. researchgate.netresearchgate.net These NHP esters can be derived from the corresponding carboxylic acids. researchgate.net The general mechanism involves the excitation of a photocatalyst (e.g., iridium or ruthenium complexes) by visible light. nih.govrsc.orgnih.gov The excited photocatalyst then engages in a single electron transfer (SET) with the NHP ester. nih.gov This process leads to the formation of an alkyl radical via decarboxylation, which can then be used to form the desired C-N bond. nih.govrsc.org This radical-based approach is particularly advantageous for creating sterically encumbered C(sp³)–N bonds, as it avoids the geometric constraints of an SN2 transition state. For instance, photoredox-catalyzed methods have been successfully employed for the coupling of tertiary carbon radicals with various acceptors, a transformation that is challenging for traditional nucleophilic substitution reactions. nih.gov

Green Chemistry Approaches: The principles of green chemistry aim to make chemical processes more sustainable and environmentally benign. In the context of synthesizing N-substituted phthalimides, these approaches include the use of greener solvents, alternative catalysts, and more atom-economical reaction designs. numberanalytics.comrsc.org For example, ionic liquids have been explored as environmentally friendly solvents to replace polar aprotic solvents like DMF. numberanalytics.com Microwave irradiation has also been used to accelerate reaction rates and reduce energy consumption. numberanalytics.com Other green methods focus on novel catalytic systems, such as using nano-Cu₂O in water or palladium complexes in ionic liquids, to construct the phthalimide scaffold from various starting materials. rsc.orgrsc.org These methods often involve C-C bond cleavage and C-N bond formation, with O₂ serving as a green oxidant. rsc.orgnih.gov

Optimization of Reaction Conditions and Yields for Sterically Demanding N-Substituents

The successful synthesis of molecules with bulky N-substituents like this compound heavily relies on the careful optimization of reaction parameters. For photoredox-catalyzed reactions involving NHP esters, key variables include the choice of photocatalyst, solvent, base, and light source.

Studies have demonstrated the optimization of visible-light photoredox coupling of tertiary (N-acyloxy)phthalimides with various radical acceptors. nih.gov The conditions are fine-tuned to maximize the yield of products containing new quaternary carbons. For example, the choice of photocatalyst, such as Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃, and the presence of additives can significantly influence reaction efficiency. nih.govnih.gov

Below is a table summarizing the optimization of a model photoredox reaction for the coupling of a tertiary alkyl group.

EntryPhotocatalystSolventAdditiveYield (%)
1Ru(bpy)₃(PF₆)₂ (1 mol%)CH₂Cl₂i-Pr₂NEt85
2fac-Ir(ppy)₃ (1 mol%)CH₂Cl₂i-Pr₂NEt90
3Ru(bpy)₃(PF₆)₂ (1 mol%)CH₃CNi-Pr₂NEt75
4fac-Ir(ppy)₃ (1 mol%)CH₂Cl₂None40

This data illustrates that both the catalyst and the presence of a base like i-Pr₂NEt are crucial for achieving high yields in these transformations. nih.govnih.gov The solvent also plays a significant role, with dichloromethane (B109758) often proving superior to acetonitrile. These optimized conditions enable the efficient incorporation of primary, secondary, and tertiary alkyl groups, showcasing the method's broad substrate scope and functional group tolerance. nih.govnjtech.edu.cn

Mechanistic Investigations of N-Alkylation Pathways for Branched Aliphatic Chains

Understanding the underlying reaction mechanisms is critical for developing and optimizing synthetic routes for sterically hindered molecules. The N-alkylation of phthalimides with branched chains can proceed through different pathways depending on the chosen methodology.

Classical SN2 Pathway: The traditional Gabriel synthesis relies on a bimolecular nucleophilic substitution (SN2) mechanism. jove.com The phthalimide anion, a potent nucleophile, attacks the primary alkyl halide. jove.com However, this pathway is highly sensitive to steric hindrance at the electrophilic carbon. For secondary and tertiary alkyl halides, such as those that would be precursors to the 3,7-dimethyloctyl group, steric clash significantly raises the activation energy of the SN2 transition state, leading to very low yields or failure of the reaction. wikipedia.org Elimination reactions often become a competing and favored pathway.

Photoredox-Catalyzed Radical Pathway: In contrast, photoredox methodologies operate through a radical-mediated mechanism, which is not subject to the same steric limitations. nih.gov A plausible catalytic cycle for the alkylation using an NHP ester is as follows:

Excitation: The photocatalyst (e.g., [fac-Ir(ppy)₃]) absorbs a photon from a visible light source (like blue LEDs) to reach an excited state ([fac-Ir(ppy)₃]*). nih.gov

Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the NHP ester. This reduction generates a radical anion intermediate. nih.gov

Decarboxylation and Radical Formation: The radical anion rapidly undergoes fragmentation, involving N-O bond cleavage and decarboxylation, to release CO₂ and generate a nucleophilic alkyl radical (e.g., the 3,7-dimethyloctyl radical). nih.govresearchgate.net

Radical Coupling/Addition: The generated alkyl radical then couples with a suitable acceptor to form the final product. In the context of synthesizing the target molecule, this would involve the reaction of the alkyl radical with a phthalimide-based radical acceptor or a related intermediate. nih.gov

Catalyst Regeneration: The photocatalyst completes its cycle by participating in another electron transfer step to return to its original state. nih.govnih.gov

This radical-based pathway effectively circumvents the steric hindrance issue associated with the SN2 reaction, providing a versatile and efficient route for the synthesis of N-substituted phthalimides bearing complex and branched aliphatic chains. nih.govrsc.org

Advanced Spectroscopic and Chromatographic Characterization of 2 3,7 Dimethyloctyl Isoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for both the aromatic phthalimide (B116566) portion and the aliphatic dimethyloctyl chain.

Aromatic Protons: The four protons on the benzene (B151609) ring of the phthalimide group would typically appear as a complex multiplet or two distinct multiplets in the downfield region, approximately between 7.7 and 7.9 ppm.

Alkyl Protons: The protons of the 3,7-dimethyloctyl chain would appear in the upfield region (approx. 0.8-3.7 ppm). Key expected signals would include:

Doublets for the terminal methyl groups at C8 (attached to the chiral center at C7).

A doublet for the methyl group at the chiral center at C3.

A multiplet for the methylene (B1212753) protons adjacent to the nitrogen atom (C1'), which would be the most downfield of the alkyl signals due to the electron-withdrawing effect of the imide group.

A complex series of overlapping multiplets for the remaining methylene and methine protons of the chain.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.

Carbonyl Carbons: The two equivalent carbonyl carbons of the imide would show a signal in the highly downfield region, typically around 168 ppm.

Aromatic Carbons: Signals for the aromatic carbons would be expected between approximately 123 and 134 ppm. The quaternary carbons to which the carbonyl groups are attached would appear around 132 ppm.

Alkyl Carbons: The ten carbons of the dimethyloctyl chain would produce signals in the upfield region (approx. 19-50 ppm), with the carbon attached to the nitrogen (C1') being the most deshielded of this group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations within the 3,7-dimethyloctyl chain, helping to trace the connectivity of the aliphatic backbone. For example, it would show correlations between the C1' methylene protons and the C2' methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is critical for determining stereochemistry. For the 3,7-dimethyloctyl moiety, which contains two chiral centers, NOESY could help in determining the relative stereochemistry of the methyl groups at C3 and C7.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione would be dominated by the characteristic absorptions of the phthalimide group.

C=O Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups would be expected around 1770 cm⁻¹ and 1715 cm⁻¹.

C-N Stretching: A band for the C-N bond stretching would likely appear in the 1300-1400 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region would indicate the benzene ring.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would confirm the presence of the saturated alkyl chain.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals, which would be useful for characterizing the phthalimide structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₁₈H₂₅NO₂), the calculated exact mass is 287.1885 g/mol . An experimental HRMS measurement would aim to confirm this value with high precision (typically within a few parts per million), which serves as a confirmation of the elemental composition.

Fragmentation Pathways of the 3,7-Dimethyloctyl Moiety

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion would undergo fragmentation. The fragmentation pattern is a fingerprint of the molecule's structure.

A primary fragmentation would likely be the cleavage of the C-C bonds within the alkyl chain. The stability of the resulting carbocations often dictates the most abundant fragment ions. Cleavage at the branched positions (C3 and C7) would be expected.

Another characteristic fragmentation pathway would involve the phthalimide moiety. A prominent peak at m/z 148, corresponding to the phthalimide radical cation, or m/z 147 for the phthalimide anion, is often observed in the mass spectra of N-alkylphthalimides.

Loss of the entire 3,7-dimethyloctyl side chain could also occur, leading to fragments related to the phthalimide core.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For N-substituted isoindoline-1,3-dione derivatives, the UV-Vis spectrum is primarily influenced by the phthalimide chromophore.

While specific experimental data for this compound is not extensively available in the public domain, the electronic absorption properties can be inferred from studies on analogous N-substituted isoindole-1,3-dione compounds. Research on a series of such derivatives indicates that these compounds typically exhibit strong absorbance in the near-ultraviolet (NUV) region. acgpubs.org

A study by Tan et al. (2018) on various isoindole-1,3-dione compounds revealed maximum absorbance peaks (λmax) between 229 and 231 nm when analyzed in dichloromethane (B109758). acgpubs.org These absorption bands are attributed to the π → π* electronic transitions within the aromatic phthalimide ring system. The presence of the alkyl substituent, in this case, the 3,7-dimethyloctyl group, is not expected to significantly shift the primary absorption maxima, as it does not conjugate with the aromatic system. However, it may have a minor influence on the molar absorptivity.

Table 1: Representative UV-Vis Absorption Data for N-Substituted Isoindole-1,3-dione Compounds

Compound Class Solvent Typical λmax (nm) Reference

This data is representative of the compound class and not specific to this compound.

Chromatographic Separation and Purity Determination

Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts and for the accurate determination of its purity. Both liquid and gas chromatography methods are applicable.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis and purity assessment of non-volatile organic compounds like this compound. These methods offer high resolution, sensitivity, and accuracy.

A typical HPLC/UHPLC method for an N-substituted phthalimide derivative would employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the nonpolar nature of the 3,7-dimethyloctyl chain, the compound is expected to be well-retained on a C18 column.

Detection is commonly achieved using a UV detector set at a wavelength where the phthalimide chromophore exhibits strong absorbance, such as in the 220-240 nm range. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC/UHPLC Method Parameters for the Analysis of Phthalimide Derivatives

Parameter Typical Conditions
Column C18 (e.g., 2.1 mm x 50 mm, 1.7 µm for UHPLC)
Mobile Phase Acetonitrile and Water (often with additives like formic acid)
Elution Isocratic or Gradient
Flow Rate 0.2 - 1.0 mL/min
Detection UV at ~230 nm

| Injection Volume | 1 - 10 µL |

These parameters are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to assess its purity and to detect any volatile impurities or residual starting materials from its synthesis. The compound is expected to have a sufficiently high boiling point, making it amenable to GC analysis, likely with a high-temperature program.

A standard GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column, typically coated with a nonpolar or medium-polarity stationary phase, separates the components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For structural confirmation of any separated components, a Mass Spectrometer (MS) can be used as the detector (GC-MS).

Table 3: Representative Gas Chromatography (GC) Method Parameters for Purity Assessment

Parameter Typical Conditions
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program Temperature gradient (e.g., initial temp 100 °C, ramp to 300 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 280 - 320 °C |

These parameters are illustrative and would need to be optimized for the specific analysis of this compound.

Computational and Theoretical Investigations of 2 3,7 Dimethyloctyl Isoindoline 1,3 Dione Conformational Landscape and Electronic Structure

Conformational Analysis of the Branched 3,7-Dimethyloctyl Chain

The flexible 3,7-dimethyloctyl chain of 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione can adopt a multitude of conformations, each with a different energy. Understanding this conformational landscape is essential for a complete picture of the molecule's behavior.

A key aspect of conformational analysis is the mapping of the potential energy surface (PES) with respect to the rotation around the single bonds in the alkyl chain. libretexts.orglibretexts.orgyoutube.comwikipedia.orgumn.edu The PES illustrates the energy of the molecule as a function of its geometry, revealing the stable conformations (energy minima) and the energy barriers between them (transition states). libretexts.orglibretexts.orgyoutube.comwikipedia.orgumn.edu

For the 3,7-dimethyloctyl chain, the PES would be mapped by systematically rotating the dihedral angles of the C-C bonds and calculating the energy at each point. This process would identify the various rotational isomers (rotamers) and their relative energies.

Table 2: Relative Energies of Selected Rotational Isomers of the 3,7-Dimethyloctyl Chain

RotamerDihedral Angle (°C-C-C-C)Relative Energy (kcal/mol)
Anti1800.0
Gauche (+)600.9
Gauche (-)-600.9
Eclipsed05.0

Note: This table presents hypothetical data for a simplified butane-like fragment within the 3,7-dimethyloctyl chain to illustrate the concept of rotational isomers.

The conformations of the 3,7-dimethyloctyl chain are significantly influenced by intramolecular interactions. researchgate.netnih.gov These include van der Waals interactions, which can be attractive at longer distances but become strongly repulsive at shorter distances, leading to steric hindrance. researchgate.netnih.govacs.org The branched nature of the chain introduces additional steric constraints that favor more extended conformations to minimize these repulsive interactions. researchgate.netmasterorganicchemistry.com

Furthermore, weak hydrogen bonds and other non-covalent interactions can also play a role in stabilizing certain conformations. A detailed analysis of these interactions is crucial for accurately predicting the most stable conformers.

The surrounding solvent environment can have a profound impact on the conformational preferences of a molecule. nih.govfrontiersin.orgaip.orgacs.org Computational models can account for these solvent effects using either implicit or explicit solvation models. nih.govnih.govfrontiersin.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve including a number of solvent molecules in the calculation and averaging over their configurations, often through molecular dynamics simulations. nih.govaip.org This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions. frontiersin.org

For this compound, the choice of solvent would influence the equilibrium between different conformers. In a nonpolar solvent, intramolecular van der Waals interactions would likely dominate, while in a polar solvent, interactions with the solvent molecules could stabilize more compact or folded conformations of the alkyl chain. nih.govaip.org

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which can aid in the interpretation of experimental spectra. For this compound, methods like Density Functional Theory (DFT) are employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. semanticscholar.org These calculations are typically performed on a geometrically optimized structure of the molecule.

The prediction of ¹H and ¹³C NMR spectra involves calculating the isotropic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS). Such theoretical spectra are invaluable for assigning peaks in experimentally obtained NMR data. semanticscholar.org

Similarly, computational models can predict the vibrational frequencies that correspond to the normal modes of molecular vibration. These theoretical frequencies help in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups and types of molecular motion, such as stretching and bending. semanticscholar.org Below are tables representing hypothetical predicted spectroscopic data for this compound, derived from computational models.

Predicted ¹H NMR Chemical Shifts (δ) in ppm relative to TMS

Atom Number (Hypothetical) Predicted Chemical Shift (ppm)
H on C attached to N 3.65
H on aromatic ring 7.80 - 7.95
CH₃ protons (terminal) 0.85
CH₃ proton (on chain) 0.90
CH₂ protons 1.20 - 1.60

Predicted ¹³C NMR Chemical Shifts (δ) in ppm relative to TMS

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 168.5
Aromatic C (quaternary) 134.2
Aromatic CH 123.5, 131.8
C attached to N 40.1
Aliphatic CH₂ 25.0 - 39.5
Aliphatic CH 28.0, 37.5

Predicted Major IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (aromatic) 3050 - 3100
C-H stretch (aliphatic) 2850 - 2960
C=O stretch (imide, symmetric) 1775
C=O stretch (imide, asymmetric) 1710
C=C stretch (aromatic) 1600, 1470

Molecular Dynamics Simulations for Conformational Ensemble and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and the flexibility of its aliphatic side chain. mdpi.com These simulations can reveal the preferred spatial arrangements of the molecule and the dynamics of transitions between different conformations.

The flexibility of the 3,7-dimethyloctyl group is of particular interest, as its conformation can influence the molecule's interactions with its environment. The simulation data can be used to generate a conformational ensemble, representing the collection of three-dimensional structures the molecule adopts at a given temperature.

Summary of Hypothetical Molecular Dynamics Simulation Parameters and Results

Parameter Value / Description
Simulation Time 100 nanoseconds (ns)
Solvent Explicit water model
Temperature 300 K
Pressure 1 bar
Average RMSD of isoindoline-1,3-dione core 0.5 Å
Average RMSD of 3,7-dimethyloctyl chain 2.8 Å

Table of Compound Names

Compound Name
This compound

Reactivity and Mechanistic Understanding of N 3,7 Dimethyloctyl Isoindoline 1,3 Dione

Reactions Involving the Imide Linkage

Nucleophilic Attack on the Carbonyl Centers

The carbonyl carbons of the phthalimide (B116566) group are electrophilic and readily undergo nucleophilic acyl substitution. masterorganicchemistry.com This is the key reaction for the cleavage of the phthalimide ring, a process often used to deprotect a primary amine after a Gabriel synthesis. libretexts.orgbyjus.com Common nucleophiles like hydroxide (B78521), hydrazine (B178648), or primary amines can initiate this process. libretexts.orgwikipedia.org

The mechanism typically involves a two-step addition-elimination pathway. masterorganicchemistry.com For instance, in a base-promoted hydrolysis, a hydroxide ion attacks one of the carbonyl carbons, forming a tetrahedral intermediate. vaia.com This intermediate can then undergo ring-opening to form an N-substituted phthalamic acid salt. Subsequent intramolecular or intermolecular reactions can lead to the complete release of the primary amine and a phthalate (B1215562) by-product. libretexts.orgvaia.com

Kinetic studies on analogous N-substituted phthalimides reveal that the reaction can be complex. For example, the hydrolysis of N-substituted phthalimides catalyzed by tertiary amines proceeds through the formation of a monocationic amide intermediate resulting from the initial nucleophilic attack of the amine on the phthalimide. nih.govresearchgate.net This intermediate is then attacked by water or hydroxide ions. Pseudo-first-order rate constants have been determined for these subsequent steps, highlighting the multi-step nature of the ring-opening. nih.govresearchgate.net Ammonolysis studies also show a mechanism involving the rate-determining breakdown of a tetrahedral intermediate. cdnsciencepub.com

Stability of the Isoindoline-1,3-dione Ring Under Various Conditions

The isoindoline-1,3-dione ring is generally stable under neutral and acidic conditions, as well as at elevated temperatures, which allows it to be used as a robust protecting group in organic synthesis. acs.orgorganic-chemistry.org Its stability is attributed to the resonance delocalization of the nitrogen lone pair across the two carbonyl groups, which strengthens the imide bonds. byjus.com

However, the ring is susceptible to cleavage under strongly basic or specific nucleophilic conditions. The most common methods for cleaving the phthalimide group are:

Basic Hydrolysis: Treatment with strong aqueous bases like sodium hydroxide drives the hydrolysis to completion, though it can sometimes require harsh conditions. vaia.com

Acidic Hydrolysis: Concentrated acids can also effect hydrolysis, though this method can be slower and require high temperatures. nih.gov

Hydrazinolysis (Ing-Manske Procedure): This is often the preferred method as it proceeds under milder conditions. wikipedia.orgrsc.org Hydrazine attacks the imide, leading to the formation of a very stable five-membered phthalhydrazide (B32825) ring and the release of the free primary amine. wikipedia.org

Studies on related polyimides have shown that five-membered imide rings, such as the one in phthalimide, are more susceptible to hydrolysis compared to six-membered analogues. researchgate.net The stability can also be influenced by the solvent system; kinetic studies on the hydrolysis of N-phthaloylglycine showed that reaction rates vary significantly with the composition of aqueous organic solvents. nih.gov

Transformations of the 3,7-Dimethyloctyl Substituent

The phthalimido group significantly influences the reactivity of the attached 3,7-dimethyloctyl chain. It can act as a protecting group and a directing group, enabling selective functionalization of the otherwise unactivated C-H bonds of the alkyl chain.

Selective Functionalization and Derivatization

The phthalimido group can serve as an effective directing group in metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net This strategy allows for the conversion of inert C(sp³)–H bonds on the 3,7-dimethyloctyl chain into new C-C or C-heteroatom bonds with high selectivity.

A prominent example is the rhodium-catalyzed C–H insertion reaction using donor/acceptor carbenes. nih.govresearchgate.net In these reactions, the phthalimido group exerts both steric and electronic effects:

Steric Hindrance: The bulkiness of the phthalimide group directs the catalyst to attack the most sterically accessible C-H bonds on the alkyl chain, which are typically those furthest from the imide nitrogen. nih.govresearchgate.net

Electronic Effect: As an electron-withdrawing group, the phthalimide moiety deactivates the C-H bonds closest to it (e.g., at the C1 and C2 positions), making more remote positions on the octyl chain more favorable for functionalization. researchgate.net

This allows for predictable modification of the alkyl chain. For the 3,7-dimethyloctyl substituent, functionalization would be expected to occur preferentially at the methylene (B1212753) (CH₂) groups along the chain, away from the point of attachment. Other methods, such as visible-light photocatalysis, can also be used to generate radicals on the alkyl chain via a 1,5-hydrogen atom transfer (1,5-HAT) process, enabling remote C-H functionalization. sioc.ac.cn

Reactions at the Branched Centers of the Octyl Chain

The 3,7-dimethyloctyl chain possesses two tertiary C-H bonds at the C3 and C7 positions. These branched centers represent unique sites for potential functionalization. Tertiary C-H bonds are often more reactive towards radical abstraction but can be sterically hindered.

In the context of rhodium-catalyzed C-H functionalization, specific catalysts have been developed that show a preference for insertion into tertiary C-H bonds. nih.govresearchgate.net For instance, while some rhodium catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄ favor sterically accessible methylene sites, others such as Rh₂(S-TPPTTL)₄ are more effective for functionalizing tertiary C-H bonds. nih.govresearchgate.net

Therefore, by selecting the appropriate catalyst system, it is possible to selectively target the C3 or C7 methine (C-H) groups on the 3,7-dimethyloctyl chain of 2-(3,7-dimethyloctyl)isoindoline-1,3-dione. This provides a powerful method for introducing complexity and creating quaternary carbon centers at these specific branched positions. researchgate.netnih.gov The competition between reaction at these tertiary sites and the various secondary methylene sites would depend heavily on the specific catalyst and reaction conditions employed.

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific data for this exact molecule is not extensively published, valuable insights can be drawn from studies on similar N-substituted phthalimides.

The table below summarizes representative kinetic data for the reaction of an intermediate (Ctam) formed from N-(2-methoxyphenyl)phthalimide and N-methylmorpholine, illustrating the rates of subsequent hydrolysis steps.

Reactant with Intermediate (Ctam)Rate ConstantReference
Water (H₂O)4.60 x 10⁻⁵ s⁻¹ nih.gov
Hydroxide (HO⁻)47.9 M⁻¹ s⁻¹ nih.gov

Thermodynamically, the phthalimide ring is a stable entity due to resonance stabilization. byjus.com The formation of N-substituted phthalimides from phthalic anhydride (B1165640) and a primary amine is generally a thermodynamically favorable process. The stability of the phthalimide anion after deprotonation is also notable, with the negative charge being delocalized over the two carbonyl oxygen atoms and the nitrogen atom, which explains its pKa of approximately 8.3. wikipedia.org This acidity is key to its use in reactions like the Gabriel synthesis. byjus.com

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The reactivity of N-substituted isoindoline-1,3-diones, such as this compound, is primarily centered on the stability and cleavage of the imide group. Understanding the mechanisms of formation and subsequent reactions of this moiety is crucial for its application in organic synthesis. Both experimental and computational methods have been employed to shed light on these pathways for the broader class of N-alkyl phthalimides.

Experimental Approaches to Mechanistic Understanding

Experimental studies have largely focused on the kinetics and intermediates of the two principal reactions involving N-alkyl phthalimides: their synthesis via the Gabriel method and the cleavage of the N-C bond to release the primary amine.

Gabriel Synthesis Mechanism: The formation of this compound is classically achieved through the Gabriel synthesis. This reaction proceeds via a well-understood S(_N)2 (bimolecular nucleophilic substitution) mechanism. byjus.com The process involves two key steps:

Formation of the Phthalimide Anion: Phthalimide is treated with a base, such as potassium hydroxide or potassium carbonate, to deprotonate the acidic N-H group. byjus.com This acid-base reaction generates a potent nucleophile, the potassium salt of the phthalimide anion, where the negative charge is stabilized by resonance across the two adjacent carbonyl groups. byjus.com

Nucleophilic Attack: The resulting phthalimide anion attacks the primary alkyl halide (e.g., a halide of 3,7-dimethyloctane). The reaction follows S(_N)2 kinetics, where the nucleophilic nitrogen atom displaces the halide leaving group from the electrophilic carbon of the alkyl chain. byjus.com This step results in the formation of the N-alkylated product, this compound.

The efficiency of this reaction is high for primary alkyl halides, as is the case for the 3,7-dimethyloctyl group, but it generally fails for secondary alkyl halides due to steric hindrance. wikipedia.org

Imide Cleavage Mechanism (Hydrazinolysis): The most common method for cleaving the N-alkylphthalimide to liberate the primary amine is the Ing-Manske procedure, which involves hydrazinolysis. wikipedia.org

The mechanism involves the nucleophilic attack of hydrazine on one of the electrophilic carbonyl carbons of the phthalimide ring. This leads to the opening of the five-membered ring to form an intermediate. A subsequent intramolecular cyclization occurs, where the terminal nitrogen of the hydrazine moiety attacks the second carbonyl group, ultimately forming the highly stable, cyclic phthalhydrazide precipitate and releasing the desired primary amine (3,7-dimethyloctan-1-amine). wikipedia.org The formation of the insoluble phthalhydrazide drives the reaction to completion. wikipedia.org

Reaction Reagents Solvent Key Mechanistic Step Product
Gabriel SynthesisPotassium Phthalimide, 3,7-Dimethyloctyl HalideDMFS(_N)2 Nucleophilic SubstitutionThis compound
HydrazinolysisHydrazine (N(_2)H(_4))EthanolNucleophilic Acyl Substitution3,7-Dimethyloctan-1-amine + Phthalhydrazide

Computational Approaches to Mechanistic Understanding

While direct computational studies on this compound are not prevalent, extensive theoretical calculations on analogous N-substituted phthalimides provide deep mechanistic insight. These studies often use quantum mechanics, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to map reaction pathways, identify transition states, and calculate activation energies. nih.govmdpi.comresearchgate.net

A notable example is the computational investigation of the acetic acid-catalyzed formation of N-phenylphthalimide from its precursor, phthalanilic acid. mdpi.comresearchgate.net This study provides a model for understanding the intramolecular cyclization and dehydration that forms the imide ring. The mechanism was elucidated as a two-step addition-elimination process:

Cyclization (Addition): The first step is the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon. mdpi.comresearchgate.net Calculations show this forms a five-membered ring and a gem-diol tetrahedral intermediate. mdpi.comresearchgate.net This step proceeds through a transition state (TS1).

Dehydration (Elimination): The second, and rate-determining, step is the elimination of a water molecule from the tetrahedral intermediate to form the stable imide ring. mdpi.comresearchgate.net This step involves a second transition state (TS2) and has a higher activation energy barrier. researchgate.net

Crucially, the computational model revealed that a single acetic acid molecule acts as a bifunctional catalyst, facilitating the reaction by serving as both a proton donor and acceptor in a concerted fashion, which significantly lowers the activation energy. mdpi.comresearchgate.net

Parameter Value (kcal·mol⁻¹) Description
Activation Barrier (TS1)19.3Energy barrier for the initial cyclization to the tetrahedral intermediate. researchgate.net
Activation Barrier (TS2)21.6Energy barrier for the rate-determining dehydration step. researchgate.net
Overall Reaction Energy-2.3The overall reaction is calculated to be slightly exothermic. researchgate.net

Note: Data is for the acetic acid-catalyzed formation of N-phenylphthalimide, a model system for understanding imide ring formation. researchgate.net

These computational approaches have also been applied to understand more complex, metal-catalyzed syntheses of N-substituted phthalimides. For instance, DFT calculations have been used to explore the mechanisms of copper- and rhodium-catalyzed reactions, revealing pathways involving C-H bond activation, oxidative addition, and reductive elimination steps. nih.gov Such studies are invaluable for optimizing reaction conditions and designing more efficient catalysts for the synthesis of compounds like this compound.

Analytical Method Validation for Quality Control and Research Purity of 2 3,7 Dimethyloctyl Isoindoline 1,3 Dione

Specificity and Selectivity for Compound Identification and Impurity Profiling

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often the preferred technique.

The specificity of an HPLC method for this compound would be demonstrated by its ability to separate the main peak of this compound from potential impurities and degradation products. This is typically achieved by comparing the chromatograms of the pure substance with those of samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The absence of co-eluting peaks at the retention time of the main compound in the stressed samples would confirm the method's specificity.

Impurity profiling involves the identification and quantification of any impurities present in the substance. The selectivity of the analytical method is crucial here, ensuring that all potential process-related impurities and degradation products are well-resolved from the main compound and from each other.

Table 1: Hypothetical Chromatographic Data for Specificity Assessment

Sample Retention Time of Main Peak (min) Peak Purity Resolution from Nearest Impurity
Reference Standard 12.5 > 0.999 N/A
Acid Stressed Sample 12.5 > 0.998 2.1
Base Stressed Sample 12.5 > 0.997 1.9
Oxidative Stressed Sample 12.5 > 0.999 2.5
Thermal Stressed Sample 12.5 > 0.998 2.3

| Photolytic Stressed Sample | 12.5 | > 0.999 | 2.2 |

Accuracy Determination Using Reference Standards and Spiked Samples

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) and by recovery studies on spiked samples.

For this compound, accuracy would be assessed by preparing placebo samples spiked with known amounts of the pure compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the analyte is then calculated. Acceptance criteria for recovery are typically within 98.0% to 102.0%.

Table 2: Illustrative Accuracy Data from Spiked Sample Analysis

Concentration Level Amount Spiked (mg) Amount Recovered (mg) % Recovery
80% 8.0 7.95 99.4
100% 10.0 10.05 100.5
120% 12.0 11.92 99.3

| Mean % Recovery | | | 99.7 |

Precision Assessment (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision) : This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or by a minimum of six determinations at 100% of the test concentration.

Intermediate Precision : This expresses within-laboratory variations, such as different days, different analysts, or different equipment.

The precision is expressed as the Relative Standard Deviation (RSD) of the series of measurements. For the assay of a drug substance like this compound, the acceptance criterion for RSD is typically not more than 2.0%.

Table 3: Example of Precision Assessment Results

Precision Level Parameter Concentration (mg/mL) RSD (%)
Repeatability Analyst 1, Day 1, Instrument 1 1.0 0.8

| Intermediate Precision | Analyst 2, Day 2, Instrument 2 | 1.0 | 1.2 |

Linearity and Reporting Range for Quantitative Analysis

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantitative analysis of this compound, linearity would be established by analyzing a series of dilutions of a standard solution across a range of, for example, 50% to 150% of the target concentration. The data are then subjected to statistical analysis, and a calibration curve is plotted. The correlation coefficient (r²) should be close to 1 (typically > 0.999).

Table 4: Representative Linearity and Range Data

Concentration (µg/mL) Peak Area
50 450123
75 675432
100 900876
125 1125654
150 1350987

| Correlation Coefficient (r²) | 0.9998 |

Quantitation and Detection Limits for Impurities and Trace Analysis

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of impurities and trace amounts of this compound. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Table 5: Hypothetical LOD and LOQ Values

Parameter Method Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise 0.05

| Limit of Quantitation (LOQ) | Signal-to-Noise | 0.15 |

Robustness and Ruggedness of Analytical Procedures

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

For an HPLC method for this compound, robustness would be tested by varying parameters such as the pH of the mobile phase, column temperature, and flow rate. The effect of these changes on the chromatographic parameters (e.g., retention time, peak area, resolution) is then evaluated.

Table 6: Example of Robustness Study Parameters and Acceptance Criteria

Parameter Varied Variation Effect on Results (% RSD) Acceptance Criteria
Flow Rate ± 0.1 mL/min < 2.0 No significant change in resolution
Column Temperature ± 2 °C < 2.0 Retention time shift within acceptable limits

| Mobile Phase pH | ± 0.2 units | < 2.0 | No significant change in peak shape |

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods. These studies involve subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing to generate degradation products.

For this compound, typical forced degradation conditions would include:

Acidic hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

Alkaline hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

Oxidative degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

Thermal degradation: e.g., solid drug at 105 °C for 48 hours.

Photolytic degradation: e.g., exposure to UV light (254 nm) for 24 hours.

The resulting samples are then analyzed by the developed method to ensure that all degradation products are separated from the parent compound and from each other, thus proving the stability-indicating nature of the method.

Table 7: Illustrative Forced Degradation Study Results

Stress Condition % Degradation Number of Degradation Products Resolution of Main Peak
Acidic Hydrolysis 15.2 2 2.8
Alkaline Hydrolysis 22.5 3 2.5
Oxidative Degradation 18.7 2 3.1
Thermal Degradation 8.9 1 3.5

| Photolytic Degradation | 12.4 | 1 | 3.2 |

Applications of N Alkyl Isoindoline 1,3 Diones in Advanced Materials Science and Chemical Engineering

Role as Precursors and Building Blocks in Multi-Step Organic Synthesis

N-Alkyl isoindoline-1,3-diones are well-established as pivotal precursors and versatile building blocks in the field of multi-step organic synthesis. Their most prominent role is in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines from primary alkyl halides. In this reaction, the phthalimide (B116566) anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), effectively preventing the over-alkylation that often plagues direct amination with ammonia.

The synthesis proceeds in two main stages. First, the phthalimide is N-alkylated with a primary alkyl halide, such as 3,7-dimethyloctyl bromide, to form the corresponding N-alkylphthalimide, in this case, 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione. This intermediate is stable and can be easily purified. The second stage involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This is typically achieved through hydrazinolysis (the Ing-Manske procedure), which yields the primary amine and a phthalhydrazide (B32825) precipitate. Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.

The Gabriel synthesis is valued for its ability to produce pure primary amines with high yields, making N-alkyl isoindoline-1,3-diones, including the 2-(3,7-dimethyloctyl) derivative, crucial intermediates for introducing primary amine functionalities into more complex molecules. These amines are, in turn, fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.

Integration into Polymer Architectures and Functional Materials

The isoindoline-1,3-dione moiety is increasingly being incorporated into polymer architectures to create functional materials with tailored properties. The rigid, planar structure and the electron-withdrawing nature of the phthalimide group can significantly influence the final characteristics of the polymer, such as thermal stability, solubility, and electronic properties. The N-alkyl substituent, like the 3,7-dimethyloctyl group, plays a crucial role in enhancing the solubility and processability of these polymers, which is often a challenge for rigid polymer backbones.

Polyimides, a class of polymers known for their exceptional thermal and chemical resistance, inherently feature the imide functional group. The introduction of N-alkyl isoindoline-1,3-dione units as side chains or within the main backbone of other polymer types, such as polythiophenes or other conjugated polymers, allows for the fine-tuning of their properties for specific applications. For instance, the incorporation of phthalimide derivatives can be used to control the energy levels of polymer semiconductors.

Optoelectronic Properties and Potential in Device Applications

N-Alkyl isoindoline-1,3-diones are recognized as promising components for organic electronic materials due to their inherent optoelectronic properties. The isoindoline-1,3-dione core possesses delocalized π-electrons, making it an eligible candidate for applications in nonlinear optical (NLO) materials, which are crucial for technologies like telecommunications and high-density optical data storage.

Furthermore, the phthalimide unit acts as an electron-withdrawing group. When incorporated into donor-acceptor (D-A) type polymers, it can facilitate intramolecular charge transfer, a key process in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). Research on polymers containing phthalimide derivatives has demonstrated their potential in organic thin-film transistors (OTFTs), where they can contribute to high carrier mobility. The ability to modify the N-alkyl substituent provides a convenient handle to adjust the solubility and energy levels of these materials, thereby optimizing the performance of electronic devices.

Modification of Material Properties (e.g., optical parameters, dielectric behavior)

The integration of N-alkyl isoindoline-1,3-dione units into materials can significantly alter their physical and chemical properties. In terms of optical parameters, studies on various N-substituted isoindoline-1,3-dione compounds have shown that their absorbance is typically in the near-ultraviolet region, with high transmittance in the visible region. This transparency in the visible spectrum is advantageous for certain optical applications. The refractive index of these materials can also be tuned based on their specific structure.

Regarding dielectric behavior, the introduction of bulky, non-polar alkyl groups, such as the 3,7-dimethyloctyl chain, can increase the free volume within a polymer matrix. This increase in free volume can lead to a reduction in the dielectric constant of the material. Low-dielectric polymers are highly sought after for applications in high-frequency communication technologies to minimize signal loss and ensure signal integrity. Therefore, polymers functionalized with this compound could potentially be developed as low-dielectric materials.

Below is an interactive data table summarizing the optical properties of some representative N-substituted isoindoline-1,3-dione compounds, illustrating the range of properties achievable within this class of materials.

Compound NameAbsorbance Peak (nm)Optical Band Gap (Eg) (eV)Refractive Index (n)
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione229-2314.366 - 4.6621.942 - 2.512
N-substituted isoindole-1,3-dione derivative 1~230~4.5~2.0
N-substituted isoindole-1,3-dione derivative 2~231~4.6~2.2
N-substituted isoindole-1,3-dione derivative 3~229~4.4~2.5

Applications as Catalysts or Ligands in Chemical Transformations

While the primary applications of N-alkyl isoindoline-1,3-diones in chemical engineering are as precursors and material components, there is emerging interest in their potential use as ligands in catalysis. The carbonyl oxygen atoms and the nitrogen atom of the imide group can act as potential coordination sites for metal ions.

Although specific examples of this compound as a catalyst or ligand are not prominent in the literature, the broader class of phthalimide derivatives has been explored in coordination chemistry. The ability to introduce various functionalities through the N-substituent allows for the design of tailored ligands. For instance, attaching a coordinating group to the alkyl chain could create a bidentate or multidentate ligand. Such ligands could be used to stabilize metal centers in catalytic complexes, potentially influencing the activity and selectivity of catalytic reactions. Further research is needed to fully explore the potential of N-alkyl isoindoline-1,3-diones in this domain.

Novel Uses of N-Alkyl Isoindoline-1,3-diones in Emerging Technologies

The unique properties of N-alkyl isoindoline-1,3-diones are paving the way for their use in a variety of emerging technologies. One of the most promising areas is in the development of redox-active polymers for all-organic batteries. The phthalimide moiety can undergo reversible reduction and oxidation, making it a suitable candidate for an n-type (negative electrode) material. Computational and experimental studies on phthalimide-containing polymers have shown promise for high electron transport capabilities, which is crucial for battery performance. The N-alkyl group, such as the 3,7-dimethyloctyl chain, can be optimized to enhance the polymer's solubility in electrolyte solutions and to influence the solid-state packing, which in turn affects ionic and electronic conductivity.

Another emerging application is in the field of polymers of intrinsic microporosity (PIMs) for gas separation membranes. The rigid structure of the phthalimide unit, combined with a contorted polymer backbone, can create a microporous material with a high internal surface area. The size and distribution of these micropores can be tuned by varying the N-alkyl substituent, potentially leading to membranes with high permeability and selectivity for specific gases.

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